molecular formula C10H18S B3057626 (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol CAS No. 83150-77-0

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

Cat. No.: B3057626
CAS No.: 83150-77-0
M. Wt: 170.32 g/mol
InChI Key: ZQPCOAKGRYBBMR-SECBINFHSA-N
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Description

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol (CAS: 71159-90-5) is a monoterpenoid thiol characterized by a cyclohexene ring substituted with three methyl groups and a methanethiol (-SH) functional group. Its molecular formula is C₁₀H₁₈S, with a molecular weight of 170.315 g/mol . Commonly referred to as Grapefruit Mercaptan or p-Menth-1-ene-8-thiol, it is renowned for its potent odor, which resembles that of grapefruit, making it a critical ingredient in flavor and fragrance industries . The compound’s stereochemistry ((S)-configuration) and functional group placement significantly influence its reactivity and sensory properties.

Properties

IUPAC Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCOAKGRYBBMR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234493
Record name (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol
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Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83150-77-0
Record name (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol
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Record name (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol
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Record name (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol
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Record name (S)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol
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Preparation Methods

Halogenation of α-Terpineol

α-Terpineol (d-, l-, or dl-configurations) reacts with halogenating agents under controlled conditions:

  • Reagents : Phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or hydrogen halides (HX) in solvents like chloroform or dichloromethane.
  • Conditions : 0–80°C for 5 minutes to 3 hours, with a 1:1–1.5 molar ratio of α-terpineol to halogenating agent.
  • Intermediate : Halogenated α-terpineol (e.g., 8-chloro-α-terpineol) forms in 60–75% yield after distillation.

Thiolation with Thiourea

The halogenated intermediate undergoes nucleophilic substitution with thiourea:

  • Reagents : Thiourea (NH2CSNH2) in ethanol, heated to 30–80°C for 1–6 hours.
  • Mechanism : Thiourea acts as a sulfur nucleophile, displacing the halide to form an isothiouronium salt.
  • Workup : Alkaline hydrolysis (10% NaOH) under nitrogen liberates the free thiol.

Stereochemical Considerations

Starting with enantiomerically pure (1S)-α-terpineol ensures retention of configuration at the cyclohexene-bearing carbon. Racemic mixtures require chromatographic resolution post-synthesis.

Grignard Addition-Cyclization Strategy

An alternative route constructs the cyclohexene core via terpene precursor assembly:

Isoprene-Butenone Condensation

Isoprene (C5H8) and butenone (C4H6O) undergo Diels-Alder cyclization to form a bicyclic intermediate.

  • Catalyst : Lewis acids (e.g., AlCl3) at 0–25°C.
  • Intermediate : Bicyclic ketone (C9H14O), isolated via fractional distillation.

Grignard Functionalization

The ketone reacts with methylmagnesium bromide (CH3MgBr) to introduce methyl groups:

  • Conditions : Anhydrous diethyl ether, reflux for 2–4 hours.
  • Product : Tertiary alcohol (C10H18O), precursor to thiol.

Thiol Group Introduction

The alcohol is converted to the thiol via:

  • Mitsunobu Reaction : Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) with thioacetic acid.
  • Yield : 50–65% after silica gel chromatography.

Catalytic Hydrogenation of Acetate Derivatives

A patent-pending method utilizes hydrogenation of an acetylated intermediate:

Synthesis of (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methyl Acetate

  • Starting Material : (S)-α-Terpineol acetate (CAS 58206-95-4).
  • Hydrogenation : Pd/C catalyst under 3–5 bar H2 pressure in ethanol.
  • Intermediate : Saturated cyclohexane derivative (C12H20O2).

Thiolation via Nucleophilic Displacement

The acetate undergoes transesterification with hydrogen sulfide (H2S):

  • Conditions : Pyridine catalyst, 80–100°C for 12–24 hours.
  • Chiral Purity : >98% enantiomeric excess (ee) when using enantiopure acetate.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield (%) Stereocontrol Industrial Scalability
Halogenation-Thiolation α-Terpineol PCl3, Thiourea 60–70 Configuration retention High
Grignard Cyclization Isoprene CH3MgBr, Thioacetic acid 50–65 Requires resolution Moderate
Hydrogenation Terpineol acetate Pd/C, H2S 70–80 High ee Limited by H2S handling

Critical Process Parameters

Temperature Control

  • Halogenation exothermicity necessitates cooling (0–20°C) to prevent racemization.
  • Thiolation above 60°C accelerates side reactions (e.g., disulfide formation).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve thiourea solubility but complicate purification.
  • Ethers (THF, Et2O) favor Grignard reactivity but pose flammability risks.

Catalytic Efficiency

  • Pd/C loading at 5 wt% optimizes hydrogenation rates without over-reduction.
  • Residual catalyst filtration requires nitrogen blankets to prevent thiol oxidation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution could result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol has the molecular formula C10H18SC_{10}H_{18}S and features a thiol group (-SH) attached to a cyclohexene structure with three methyl substituents. Its unique configuration contributes to its reactivity and functional properties in chemical reactions.

Fragrance and Flavoring Agent

One of the primary applications of this compound is as a fragrance and flavoring agent in consumer products. It is utilized in:

  • Perfumes : The compound's pleasant odor profile makes it suitable for use in various fragrances.
  • Food Products : It is employed to enhance flavors in food items, contributing to the overall sensory experience of the consumer.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other chemical compounds. Its thiol functionality allows it to participate in various chemical reactions such as:

  • Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, facilitating the formation of new bonds with electrophiles.
  • Synthesis of Thiol Derivatives : The compound can be transformed into other thiol derivatives through functional group transformations.

Medicinal Chemistry

Emerging research indicates potential applications of this compound in medicinal chemistry :

  • Antioxidant Properties : Thiols are known for their antioxidant capabilities, which can be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.
  • Drug Development : The compound's unique structure may serve as a scaffold for designing new pharmaceuticals that target specific biological pathways.

Case Study 1: Use in Flavoring

A study highlighted the effectiveness of this compound in enhancing the flavor profile of certain food products. The compound was tested in various formulations and demonstrated improved sensory attributes compared to control samples.

Case Study 2: Synthesis Applications

Research documented the application of this compound in synthesizing novel thiol derivatives. The study reported high yields and selectivity in reactions involving this compound as a starting material.

Mechanism of Action

The mechanism by which (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on molecular features, functional groups, and applications.

Structural and Functional Group Differences

Target Compound :
  • Functional Group : Thiol (-SH).
  • Structure : Cyclohex-3-ene ring with α,α,4-trimethyl substitution.
  • Key Properties : High volatility, strong odor threshold, and susceptibility to oxidation (forms disulfides) .
Similar Compounds :

α-Terpineol (CAS: 10482-56-1):

  • Functional Group : Alcohol (-OH).
  • Structure : Cyclohex-3-ene ring with α,α,4-trimethyl substitution.
  • Key Properties : Higher boiling point than thiol analogs due to strong hydrogen bonding; widely used in perfumes and disinfectants .

1,3-Dimethylcyclohexane (CAS: 638-04-0): Functional Group: None (saturated hydrocarbon). Structure: Fully saturated cyclohexane ring with 1,3-dimethyl substitution. Key Properties: Low polarity, used as a solvent or intermediate in organic synthesis .

Undecane (CAS: 1120-21-4): Functional Group: None (linear alkane). Structure: C₁₁H₂₄. Key Properties: High hydrophobicity; employed in fuel additives and polymer industries .

Xylene (CAS: 1330-20-7): Functional Group: None (aromatic hydrocarbon). Structure: Dimethylbenzene isomers. Key Properties: Moderate polarity; used as a solvent in paints and coatings .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
(S)-α,α,4-Trimethylcyclohex-3-ene-1-methanethiol 71159-90-5 C₁₀H₁₈S 170.315 Thiol (-SH) Flavoring agent, fragrances
α-Terpineol 10482-56-1 C₁₀H₁₈O 154.25 Alcohol (-OH) Perfumes, solvents
1,3-Dimethylcyclohexane 638-04-0 C₈H₁₆ 112.21 None Organic synthesis
Undecane 1120-21-4 C₁₁H₂₄ 156.31 None Fuel additives
Xylene 1330-20-7 C₈H₁₀ 106.16 None Industrial solvents

Research Findings

  • Reactivity : The thiol group in the target compound enables nucleophilic reactions (e.g., thiol-ene click chemistry), unlike its alcohol (α-terpineol) or hydrocarbon analogs .
  • Odor Profile : Grapefruit Mercaptan has an odor threshold 1,000× lower than α-terpineol, making it more potent in flavor applications despite similar molecular frameworks .
  • Stability : The cyclohexene ring’s unsaturation increases susceptibility to oxidation compared to saturated analogs like 1,3-dimethylcyclohexane .
  • Solubility : The thiol’s moderate polarity grants it better solubility in organic solvents than hydrocarbons but poorer than alcohols .

Biological Activity

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol, a thiol-containing organic compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with three methyl groups and a methanethiol functional group. This structural configuration contributes to its unique reactivity and interaction with biological systems. The compound's molecular formula is C10H18SC_{10}H_{18}S .

The biological activity of this compound primarily involves interactions with thiol-sensitive molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, influencing their function and activity. This interaction is crucial in various biochemical pathways where thiol-disulfide exchange reactions are significant .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, alpha-terpineol, a structurally related compound, has been shown to effectively kill bacteria such as Staphylococcus aureus , achieving a reduction of 99.996% in one minute when used in disinfectant formulations . This suggests that this compound may possess similar properties.

Cytotoxic Effects

Studies have demonstrated that thiols can exhibit cytotoxic effects against various cancer cell lines. For example, alpha-terpineol has been reported to impair the growth of human melanoma cells and can overcome resistance in cells expressing high levels of P-glycoprotein . Given the structural similarities, this compound may also exhibit cytotoxicity against tumor cells.

Case Study 1: Thiol Activity in Cancer Research

A study investigated the role of thiols in modulating cancer cell apoptosis. It was found that compounds with thiol groups could enhance the sensitivity of resistant cancer cells to chemotherapy by promoting apoptosis through caspase-dependent pathways . This highlights the potential role of this compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of terpenoids, it was shown that compounds like alpha-terpineol exhibited significant antibacterial activity against various pathogens . The findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundPotentially presentPotentially presentThiol-disulfide bond formation
Alpha-TerpineolHighHighModulates apoptosis via thiol interactions
CyclohexanethiolModerateLowBasic thiol reactivity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and stereochemistry of (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, the cyclohexene ring’s proton environment can be analyzed using coupling constants and NOE experiments.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peaks (C10H18S, molecular weight 170.3 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify characteristic thiol (-SH) stretching vibrations (~2550 cm⁻¹) and cyclohexene C=C bonds (~1650 cm⁻¹).
  • Cross-reference spectral data with databases like NIST Chemistry WebBook, which lists synonyms such as GRAPEFRUIT MERCAPTAN (FEMA 3700) .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Thiol-Ene Reactions : Cyclohexene derivatives (e.g., 4-Methylcyclohexanol, CAS 589-91-3) can serve as precursors. Chiral catalysts or resolving agents are required to achieve the (S)-configuration .
  • Stereoselective Sulfur Incorporation : Use tert-butyl disulfide or thiourea derivatives to introduce the thiol group while preserving enantiomeric purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using computational and experimental methods?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-computed spectra to validate the (S)-configuration. This approach has been applied to related terpenes like (S)-(-)-alpha-terpineol (FEMA 3045), which shares structural similarities .
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths and dihedral angles with analogous cyclohexene-thiol derivatives.

Q. What strategies mitigate oxidative degradation during storage or experimental handling?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under varying temperatures and pH using HPLC to monitor thiol oxidation. Antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) can suppress disulfide formation.
  • Comparative Analysis : Reference stability data for structurally similar thiols, such as Di-(2-ethylhexyl) phthalate (DEPH), which exhibits sensitivity to oxidation .

Q. How can conformational dynamics be modeled to predict reactivity in catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS with force fields parameterized for cyclohexene systems (e.g., 2-Methylcyclohexanone, CAS 583-60-8). Focus on ring puckering and thiol group accessibility .
  • Transition State Analysis : Apply QM/MM hybrid methods to explore energy barriers in reactions like thiol-disulfide exchange.

Data Contradiction Analysis

Q. How should conflicting NMR data for enantiomeric purity be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with racemic mixtures.
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured terpenes, such as (S)-alpha-terpineol ([α]D = -40° to -50°) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol
Reactant of Route 2
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

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